molecular formula C11H14BrN3O3 B8154542 3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine

3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine

Cat. No.: B8154542
M. Wt: 316.15 g/mol
InChI Key: RFNFCZFNFBMHIG-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine is a heterocyclic organic compound that features a bromine atom, a nitro group, and a piperidine moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine typically involves the following steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Piperidine Substitution: The piperidine moiety is introduced through a nucleophilic substitution reaction, where 1-methylpiperidine reacts with the brominated nitropyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 3-Amino-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: Cleaved products of the piperidine moiety and the pyridine ring.

Scientific Research Applications

3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and the piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxypyridine: Similar in structure but lacks the piperidine and nitro groups.

    2-Bromo-5-nitropyridine: Similar but lacks the piperidine moiety.

    2-((1-Methylpiperidin-4-yl)oxy)-5-nitropyridine: Similar but lacks the bromine atom.

Uniqueness

3-Bromo-2-((1-methylpiperidin-4-yl)oxy)-5-nitropyridine is unique due to the combination of the bromine atom, nitro group, and piperidine moiety, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-2-(1-methylpiperidin-4-yl)oxy-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O3/c1-14-4-2-9(3-5-14)18-11-10(12)6-8(7-13-11)15(16)17/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFCZFNFBMHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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